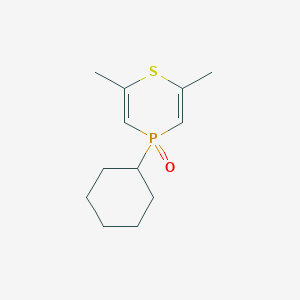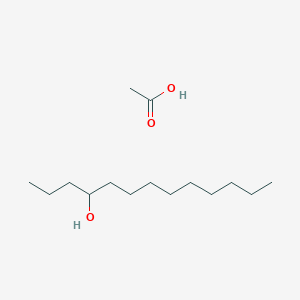
CID 78064101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78064101” is a chemical entity registered in the PubChem database. It is a unique molecule with specific properties and applications in various scientific fields.
Vorbereitungsmethoden
The preparation of CID 78064101 involves several synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
CID 78064101 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution.
Wissenschaftliche Forschungsanwendungen
CID 78064101 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study biochemical pathways or as a probe in molecular biology experiments. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound may be used in the production of materials, chemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of CID 78064101 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 78064101 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or applications. For example, compounds with similar molecular weights or chemical structures may have different reactivity or biological activity. The comparison helps to understand the distinct characteristics of this compound and its potential advantages over other compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its preparation, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for researchers and industry professionals. By comparing it with similar compounds, its unique properties and potential benefits can be better appreciated.
Eigenschaften
Molekularformel |
C16H22Si |
|---|---|
Molekulargewicht |
242.43 g/mol |
InChI |
InChI=1S/C16H22Si/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-8,13,15H,9-12H2,1-2H3 |
InChI-Schlüssel |
LTQKZKZFRDJNRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(=CC1)C[Si]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


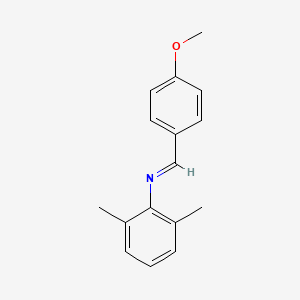
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
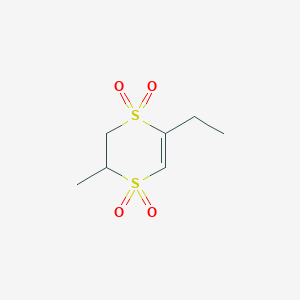


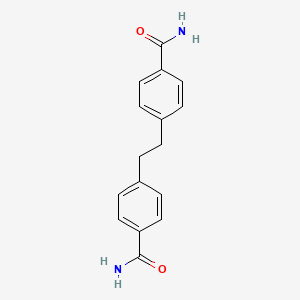
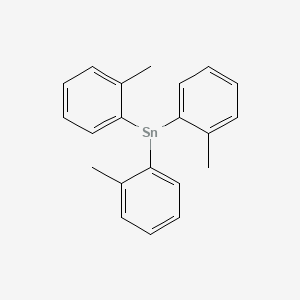
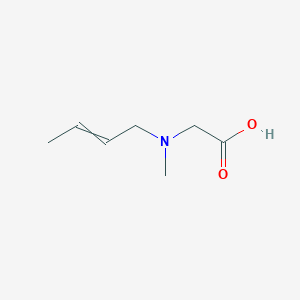

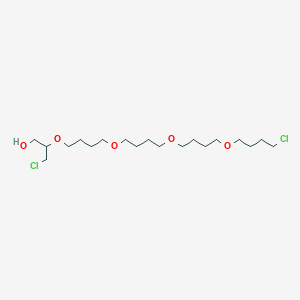
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
